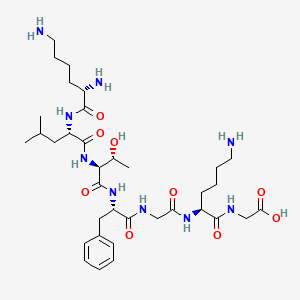
L-Lysyl-L-leucyl-L-threonyl-L-phenylalanylglycyl-L-lysylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysyl-L-leucyl-L-threonyl-L-phenylalanylglycyl-L-lysylglycine is a peptide composed of seven amino acids: lysine, leucine, threonine, phenylalanine, glycine, lysine, and glycine. This compound is of interest due to its potential biological activities and applications in various fields such as biochemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-leucyl-L-threonyl-L-phenylalanylglycyl-L-lysylglycine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The N-terminal protecting group is removed to allow the next amino acid to couple.
Coupling: The next amino acid, protected at the N-terminus and side chains, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves inserting the gene encoding the peptide into a suitable host organism, such as Escherichia coli, which then expresses the peptide. The peptide is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-leucyl-L-threonyl-L-phenylalanylglycyl-L-lysylglycine can undergo various chemical reactions, including:
Oxidation: The threonine and phenylalanine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other residues through chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents, such as carbodiimides, can be used for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can lead to the formation of phenylalanine derivatives, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Lysyl-L-leucyl-L-threonyl-L-phenylalanylglycyl-L-lysylglycine has several scientific research applications, including:
Biochemistry: Used as a model peptide for studying protein folding and interactions.
Pharmacology: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Materials Science: Utilized in the development of peptide-based materials and nanostructures.
Mechanism of Action
The mechanism of action of L-Lysyl-L-leucyl-L-threonyl-L-phenylalanylglycyl-L-lysylglycine depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved would vary based on the specific application and biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
L-Lysyl-L-isoleucylglycyl-L-alpha-glutamyl-L-histidyl-L-threonyl-L-prolyl-L-seryl-L-alanyl-L-leucyl-L-alanyl-L-isoleucyl-L-methionyl-L-alpha-glutamyl-L-asparaginyl-L-alanine: Another peptide with a different sequence and potential biological activities.
L-Alanyl-L-leucyl-L-lysyl-L-arginyl-L-glutaminylglycyl-L-arginyl-L-threonyl-L-leucyl-L-tyrosylglycyl-L-phenylalanylglycyl-: A peptide with a similar length but different amino acid composition.
Uniqueness
L-Lysyl-L-leucyl-L-threonyl-L-phenylalanylglycyl-L-lysylglycine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties
Properties
CAS No. |
183802-44-0 |
|---|---|
Molecular Formula |
C35H59N9O9 |
Molecular Weight |
749.9 g/mol |
IUPAC Name |
2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]acetic acid |
InChI |
InChI=1S/C35H59N9O9/c1-21(2)17-26(42-31(49)24(38)13-7-9-15-36)34(52)44-30(22(3)45)35(53)43-27(18-23-11-5-4-6-12-23)33(51)39-19-28(46)41-25(14-8-10-16-37)32(50)40-20-29(47)48/h4-6,11-12,21-22,24-27,30,45H,7-10,13-20,36-38H2,1-3H3,(H,39,51)(H,40,50)(H,41,46)(H,42,49)(H,43,53)(H,44,52)(H,47,48)/t22-,24+,25+,26+,27+,30+/m1/s1 |
InChI Key |
HRSZYQGYLAJYJF-CCSCBQILSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















